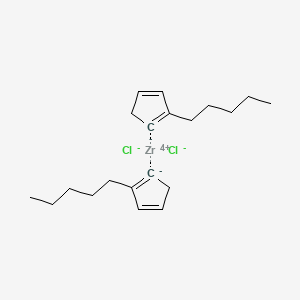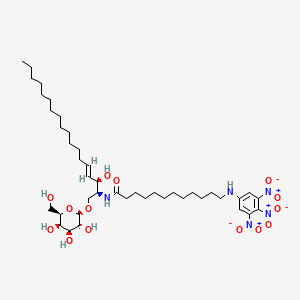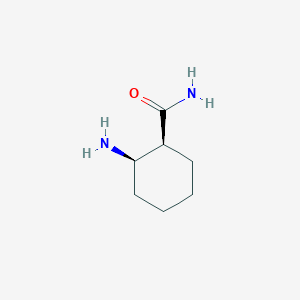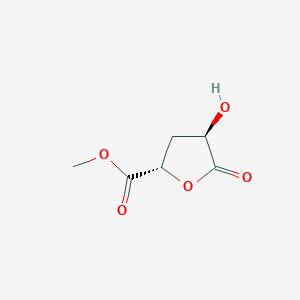![molecular formula C15H13FeNO4 10* B1142424 Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- CAS No. 115223-09-1](/img/structure/B1142424.png)
Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-” is an organometallic compound . It has a molecular formula of C15H13FeNO4 . The compound is offered by several chemical companies for research and development purposes .
Synthesis Analysis
The synthesis of ferrocene-based compounds has been extensively studied . A general strategy for the preparation of ferricenium complexes bearing either electron-donating or electron-withdrawing substituents with weakly coordinating anions such as [B (C 6 F 5) 4] − or SbF 6− is reported .Molecular Structure Analysis
The molecular structure of “Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-” consists of a ferrocene core with a pyrrolidinyl group attached . The average mass of the molecule is 327.113 Da .Chemical Reactions Analysis
The chemical reactions of ferrocene-based compounds have been explored in various studies . The production of reactive oxygen species (ROS), in particular the OH. radical, produced by Fenton catalysis, plays a key role in many ferrocene-containing drugs .Physical And Chemical Properties Analysis
Ferrocene-based compounds exhibit fascinating electrochemical properties . They are known for their excellent chemical and thermal stability, solubility in organic solvents, a pair of stable redox states, rapid electron transfer, and nontoxic nature .Scientific Research Applications
Polymer Chemistry
Ferrocenyl-based compounds, including “Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-”, have applications in polymer chemistry as redox dynamic polymers and dendrimers . These polymers can change their properties in response to changes in their redox state, making them useful in a variety of applications, including sensors and actuators.
Materials Science
In materials science, these compounds serve as bioreceptors . They can bind to specific biological molecules, allowing them to be used in biosensors and other devices that need to detect or interact with these molecules.
Pharmacology
Ferrocene derivatives have been used in the development of anticancer, antiviral, and antimicrobial drugs . Their unique properties allow them to interact with biological systems in ways that can inhibit the growth of harmful cells or organisms.
Biochemistry
In biochemistry, ferrocene-based compounds are used in the study of various biochemical processes . Their ability to participate in redox reactions makes them useful in studying and manipulating these processes.
Electrochemistry
Ferrocene and its derivatives are used in electrochemistry due to their reversible redox behavior and high stability . They are used as potential electrode materials in redox flow batteries.
Nonlinear Optics
Ferrocene-based compounds also find applications in nonlinear optics . They can alter the behavior of light in ways that are not possible with linear optical materials, enabling the creation of devices with unique optical properties.
Catalysis
Ferrocene and its derivatives are used as catalysts in various organic reactions, including oxidation, hydrogenation, and cross-coupling reactions . Their unique electronic and structural properties make them effective catalysts for these reactions.
Nanotechnology
Lastly, ferrocene derivatives have been used to synthesize a wide range of materials, including polymers, liquid crystals, and nanoparticles, with diverse electronic and magnetic properties . This makes them valuable in the field of nanotechnology.
Mechanism of Action
Future Directions
The future directions of research on ferrocene-based compounds are promising. They are being explored for various applications, including in the field of asymmetric catalysis . The design and synthesis of chiral pyrrolidine-substituted ferrocene-derived ligands have been reported, demonstrating the potential of this structural motif in the Rh-catalyzed asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Ferrocene", "2,5-dioxo-1-pyrrolidine", "Phosgene", "Triethylamine", "Methanol" ], "Reaction": [ "Step 1: Ferrocene is reacted with 2,5-dioxo-1-pyrrolidine in the presence of triethylamine to form the intermediate Ferrocene-2,5-dioxopyrrolidine.", "Step 2: The intermediate Ferrocene-2,5-dioxopyrrolidine is then reacted with phosgene in the presence of triethylamine to form Ferrocene-[[2,5-dioxo-1-pyrrolidinyl]carbonyl]chloride.", "Step 3: The Ferrocene-[[2,5-dioxo-1-pyrrolidinyl]carbonyl]chloride is then reacted with methanol in the presence of triethylamine to form Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-." ] } | |
CAS RN |
115223-09-1 |
Product Name |
Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- |
Molecular Formula |
C15H13FeNO4 10* |
Molecular Weight |
327.11 |
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylidene-(2,5-dioxopyrrolidin-1-yl)oxymethanolate;iron(2+) |
InChI |
InChI=1S/C10H9NO4.C5H5.Fe/c12-8-5-6-9(13)11(8)15-10(14)7-3-1-2-4-7;1-2-4-5-3-1;/h1-4,14H,5-6H2;1-5H;/q;-1;+2/p-1 |
SMILES |
C1CC(=O)N(C1=O)OC(=C2C=CC=C2)[O-].[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Pyridine, 3-[(1Z)-2-bromoethenyl]-(9CI)](/img/structure/B1142351.png)

![[2-oxo-2-[(8S,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate](/img/structure/B1142361.png)